molecular formula C20H21Cl2N3O5S B12481738 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)piperidine-4-carboxamide

1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B12481738
M. Wt: 486.4 g/mol
InChI Key: YBXXDVZPLULDHG-UHFFFAOYSA-N
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Description

1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-3-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and distinct substituents such as dichlorophenyl, methanesulfonyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-3-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Dichlorophenyl and Methanesulfonyl Groups: These groups are introduced through nucleophilic substitution reactions, where the piperidine ring reacts with dichlorophenylmethanesulfonyl chloride under basic conditions.

    Introduction of the Nitro Group: The nitro group is typically introduced through nitration reactions involving nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-3-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-3-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-3-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-3-AMINOPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with an amino group instead of a nitro group.

    1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-3-HYDROXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-3-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the nitro group and the methanesulfonyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21Cl2N3O5S

Molecular Weight

486.4 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methylsulfonyl]-N-(2-methyl-3-nitrophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H21Cl2N3O5S/c1-13-18(3-2-4-19(13)25(27)28)23-20(26)15-7-9-24(10-8-15)31(29,30)12-14-5-6-16(21)17(22)11-14/h2-6,11,15H,7-10,12H2,1H3,(H,23,26)

InChI Key

YBXXDVZPLULDHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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